(2-Methylbenzooxazol-7-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
2-METHYL-7-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,3-BENZOXAZOLE is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a phenylpiperazine moiety, which is often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-7-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,3-BENZOXAZOLE typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the Phenylpiperazine Moiety: This step involves the acylation of the benzoxazole core with a phenylpiperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenyl ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-METHYL-7-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,3-BENZOXAZOLE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to the phenylpiperazine moiety.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The phenylpiperazine moiety is known to interact with serotonin receptors, which could be a potential target.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-1,3-BENZOXAZOLE: Lacks the phenylpiperazine moiety.
7-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,3-BENZOXAZOLE: Lacks the methyl group.
2-METHYL-7-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,3-THIAZOLE: Contains a thiazole ring instead of a benzoxazole ring.
Uniqueness
The uniqueness of 2-METHYL-7-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,3-BENZOXAZOLE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2-methyl-1,3-benzoxazol-7-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H19N3O2/c1-14-20-17-9-5-8-16(18(17)24-14)19(23)22-12-10-21(11-13-22)15-6-3-2-4-7-15/h2-9H,10-13H2,1H3 |
InChI Key |
KJPPMKPDCJNNKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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